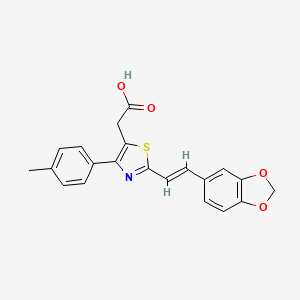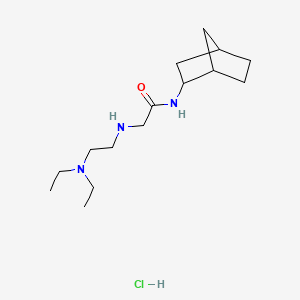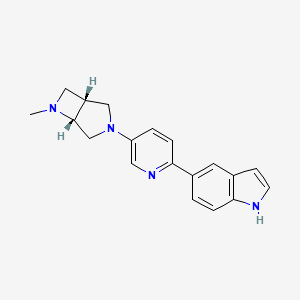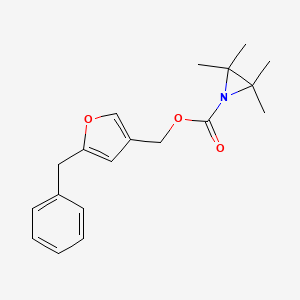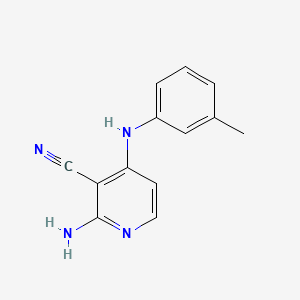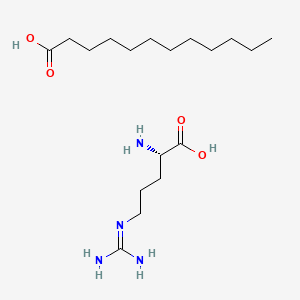
Arginine laurate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arginine laurate is a compound formed by the combination of the amino acid arginine and lauric acid. It is known for its surfactant properties and is used in various applications, including food preservation and pharmaceuticals. The compound is recognized for its antimicrobial activity and low toxicity, making it a valuable ingredient in many formulations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Arginine laurate can be synthesized through the esterification of arginine with lauric acid. The process typically involves the use of ethanol as a solvent and a catalyst to facilitate the reaction. The esterification reaction is followed by purification steps to isolate the desired product .
Industrial Production Methods: In industrial settings, this compound is produced by reacting arginine with lauroyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Arginine laurate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions include arginine, lauric acid, and various oxidized or substituted derivatives of this compound .
Applications De Recherche Scientifique
Arginine laurate has a wide range of applications in scientific research:
Mécanisme D'action
The antimicrobial activity of arginine laurate is primarily due to its ability to disrupt microbial cell membranes. As a cationic surfactant, it interacts with the negatively charged components of the microbial membrane, leading to membrane destabilization and cell death . The compound also interferes with intracellular processes, further enhancing its antimicrobial efficacy .
Comparaison Avec Des Composés Similaires
Ethyl lauroyl arginate: Similar to arginine laurate, this compound is used as a food preservative and has antimicrobial properties.
Arginine oleate: Another arginine-based surfactant, used in similar applications but with different fatty acid components.
Arginine octanoate: Similar in structure but with a shorter fatty acid chain, leading to different physicochemical properties.
Uniqueness: this compound stands out due to its specific combination of arginine and lauric acid, which provides a unique balance of hydrophilic and hydrophobic properties. This balance enhances its effectiveness as a surfactant and antimicrobial agent compared to other similar compounds .
Propriétés
Numéro CAS |
3036-13-3 |
|---|---|
Formule moléculaire |
C18H38N4O4 |
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;dodecanoic acid |
InChI |
InChI=1S/C12H24O2.C6H14N4O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;7-4(5(11)12)2-1-3-10-6(8)9/h2-11H2,1H3,(H,13,14);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t;4-/m.0/s1 |
Clé InChI |
WYLYIWCGKHBHJW-VWMHFEHESA-N |
SMILES isomérique |
CCCCCCCCCCCC(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N |
SMILES canonique |
CCCCCCCCCCCC(=O)O.C(CC(C(=O)O)N)CN=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-iodo-9-[(2-methoxyphenyl)methyl]-N-methylpurin-6-amine](/img/structure/B12725203.png)
![2-Methyl-4-(trifluoromethyl)-1-({5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}methyl)-1H-indole-5-carbonitrile](/img/structure/B12725214.png)

![5-{[2-Tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-(4-methoxyphenyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12725223.png)
